H-Ala-d-Ala-OH
Description
DL-Alanyl-DL-alanine has been reported in Phaseolus vulgaris with data available.
RN given refers to (DL)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016945 | |
| Record name | L-Alanyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-80-5 | |
| Record name | Alanyl-D-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANYL-D-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8235021UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Fundamental Role in Bacterial Cell Wall Integrity and Structure
The primary function of D-alanyl-D-alanine lies in its contribution to the synthesis of peptidoglycan, the major component of the bacterial cell wall. ontosight.aisigmaaldrich.com Peptidoglycan is a massive polymer composed of long glycan chains of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues. sigmaaldrich.com Attached to the MurNAc residues are short peptide chains, which are cross-linked to peptides on adjacent glycan strands, forming a strong, mesh-like structure that encases the bacterial cell. sigmaaldrich.com
The synthesis of this vital structure begins in the cytoplasm with the creation of a precursor molecule, a muramyl pentapeptide, which has a terminal D-alanyl-D-alanine dipeptide. sigmaaldrich.com This dipeptide is synthesized by the enzyme D-alanyl-D-alanine ligase (Ddl), which catalyzes the joining of two D-alanine molecules. ontosight.aimdpi.com The resulting D-alanyl-D-alanine is then added to a tripeptide, forming the pentapeptide side chain of the peptidoglycan precursor. ontosight.ai
This precursor is then transported across the cell membrane to the periplasm, where it is incorporated into the growing peptidoglycan layer. The final and crucial step in maintaining the cell wall's integrity is the transpeptidation reaction. In this process, the terminal D-alanine of the pentapeptide is cleaved, and the remaining peptide is cross-linked to a neighboring peptide chain. researchgate.net This cross-linking is what gives the cell wall its rigidity and strength, protecting the bacterium from osmotic lysis. ontosight.ai The presence of the D-alanyl-D-alanine terminus is an absolute requirement for this cross-linking to occur. researchgate.net
The importance of D-alanyl-D-alanine is underscored by the fact that it is a key target for several classes of antibiotics. For instance, glycopeptide antibiotics like vancomycin (B549263) bind with high affinity to the acyl-D-alanyl-D-alanine terminus of the peptidoglycan precursors. researchgate.netmcmaster.ca This binding sterically hinders the transglycosylation and transpeptidation reactions, preventing the proper assembly of the cell wall and ultimately leading to bacterial cell death. pnas.orgnih.gov Similarly, β-lactam antibiotics, such as penicillin, are structural analogs of D-alanyl-D-alanine and inhibit the transpeptidases responsible for the cross-linking reaction. sigmaaldrich.comnih.gov
Historical Perspective of Its Discovery and Initial Characterization
Precursors and Early Metabolic Pathways of D-Alanine
The journey to D-alanyl-D-alanine begins with the formation of its constituent amino acid, D-alanine. Unlike the more common L-amino acids, D-alanine is primarily synthesized through the action of specific enzymes that can convert L-alanine or generate it from other D-amino acids.
Alanine Racemase (Alr) Activity and D-Alanine Production
Alanine racemase (Alr) is a pivotal enzyme in bacterial metabolism, responsible for catalyzing the reversible conversion of L-alanine to D-alanine. francis-press.comwikipedia.org This enzyme, which utilizes pyridoxal (B1214274) phosphate (B84403) as a cofactor, is found ubiquitously in prokaryotes but is absent in higher eukaryotes, making it a significant target for antimicrobial drug development. wikipedia.orgtandfonline.com The D-alanine produced by Alr is a fundamental building block for the synthesis of the peptidoglycan layer in bacterial cell walls. wikipedia.orgasm.org
In many bacteria, alanine racemase is the sole source for producing the D-alanine necessary for cell wall construction. asm.org Studies on various bacterial species, including Mycobacterium smegmatis, have demonstrated that the deletion of the alr gene leads to a requirement for an external source of D-alanine for survival, confirming the essentiality of this enzyme. asm.org The activity of some alanine racemases can be regulated by carboxylates, which can act as either inhibitors or activators depending on the specific enzyme variant. nih.gov
D-Amino Acid Transaminases in D-Alanine Biosynthesis
While alanine racemase is a primary route for D-alanine synthesis, some bacteria possess an alternative pathway involving D-amino acid transaminases (DAATs). asm.orgmdpi.com These enzymes catalyze the transfer of an amino group from a D-amino acid to an α-keto acid. ebi.ac.uk A common reaction catalyzed by DAATs is the transamination between D-alanine and α-ketoglutarate to produce pyruvate (B1213749) and D-glutamate. mdpi.comwikipedia.org
DAATs are widespread in bacteria and are crucial for the synthesis of D-glutamate, another essential component of the cell wall. mdpi.com While their primary role in many organisms is D-glutamate production, they can also contribute to the pool of D-alanine by catalyzing the reverse reaction. ebi.ac.uk The presence of both alanine racemase and D-amino acid transaminase provides some bacteria with metabolic flexibility in producing the necessary D-amino acid precursors for peptidoglycan synthesis. asm.org
D-Alanine-D-alanine Ligase (Ddl) Catalysis
Once D-alanine is synthesized, the final step in the formation of the dipeptide is catalyzed by D-alanine-D-alanine ligase (Ddl). This ATP-dependent enzyme is essential for bacterial survival as it provides the D-alanyl-D-alanine terminus required for the cross-linking of peptidoglycan chains. tandfonline.comresearchgate.net
Enzymatic Mechanism and ATP-Dependent Ligation of D-Alanine
The catalytic mechanism of Ddl is a well-defined, two-step process. mdpi.comnih.gov It begins with the binding of ATP and the first molecule of D-alanine (D-Ala1) to the enzyme's active site. nih.govpnas.org The carboxylate group of D-Ala1 then performs a nucleophilic attack on the γ-phosphate of ATP, leading to the formation of a D-alanyl-phosphate intermediate and the release of ADP. nih.govnih.gov
Steady-State Kinetic Analysis of Ddl Activity
Kinetic studies of Ddl from various bacterial species have provided valuable insights into its function. The enzyme exhibits different affinities for its substrates. For instance, studies on Mycobacterium tuberculosis DdlA (Tb-DdlA) have shown a higher affinity for ATP than for D-alanine. mdpi.com The kinetic parameters for Tb-DdlA are summarized in the table below.
| Substrate | Km |
| ATP | 50.327 ± 4.652 µmol/L |
| D-alanine | 1.011 ± 0.094 mmol/L |
| Kinetic parameters of Tb-DdlA, adapted from mdpi.com |
Product inhibition studies have been instrumental in elucidating the ordered kinetic mechanism of Ddl. capes.gov.br Furthermore, the antibiotic D-cycloserine, a structural analog of D-alanine, acts as a competitive inhibitor of Ddl. mdpi.compnas.org Steady-state kinetic analyses have been crucial in characterizing the inhibitory effects of various compounds on Ddl activity. tandfonline.com
Allosteric Regulation and Monovalent Cation Activation of Ddl
The activity of Ddl is not only governed by substrate availability but is also subject to allosteric regulation and activation by monovalent cations. nih.govnih.gov Some inhibitors have been found to bind to a hydrophobic pocket adjacent to the D-alanine binding site, but not overlapping with it, indicating an allosteric mode of inhibition. pnas.orgnih.gov This discovery has opened new avenues for designing novel antibiotics that target Ddl.
Furthermore, the activity of Ddl is significantly enhanced by the presence of certain monovalent cations, particularly potassium (K+). nih.govnih.gov Ddl is classified as a type II monovalent cation-activated enzyme, meaning it can function without the cation, but its efficiency is greatly increased in its presence. nih.gov For example, the presence of K+ can lead to a substantial increase in the catalytic efficiency of Ddl from Thermus thermophilus. nih.gov This activation is dependent on the ionic radius of the cation, with K+ and Rubidium (Rb+) being the most effective activators, while smaller cations like Lithium (Li+) and Sodium (Na+) have little to no effect. nih.gov Structural studies suggest that these cations bind near the active site and activate the enzyme by altering the charge distribution, rather than by inducing a significant conformational change. nih.govnih.gov
Integration of D Alanyl D Alanine into Peptidoglycan Biosynthesis
Role in UDP-N-acetylmuramoyl-pentapeptide Precursor Formation (MurF Ligase)
The cytoplasmic phase of peptidoglycan synthesis involves the stepwise assembly of a nucleotide precursor, UDP-N-acetylmuramoyl-pentapeptide. oup.com This process is carried out by a series of enzymes known as Mur ligases (MurC, MurD, MurE, and MurF). proteopedia.org The final step in the formation of this precursor is catalyzed by the enzyme UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase, commonly known as MurF. ontosight.aiuniprot.org
MurF facilitates the addition of the pre-formed D-alanyl-D-alanine dipeptide to the UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-meso-diaminopimelate (in most Gram-negative bacteria) or UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-L-lysine (in most Gram-positive bacteria) tripeptide. asm.org This reaction is ATP-dependent and completes the pentapeptide side chain of the peptidoglycan precursor. asm.org The binding of the substrates to MurF occurs in a specific order: ATP binds first, followed by the UDP-MurNAc-tripeptide, and finally the D-alanyl-D-alanine dipeptide. asm.org The binding of ATP is thought to induce a conformational change in MurF that facilitates the binding of the other two substrates. asm.org The resulting UDP-N-acetylmuramoyl-pentapeptide is then transported across the cytoplasmic membrane to the periplasm for the subsequent steps of cell wall assembly.
D-Alanyl-D-alanine Termini in Peptidoglycan Cross-linking
Once the UDP-N-acetylmuramoyl-pentapeptide precursor is transported to the periplasm, it is incorporated into the growing peptidoglycan polymer. The crucial step of cross-linking adjacent glycan strands is mediated by DD-transpeptidases, also known as penicillin-binding proteins (PBPs). acs.orgwikipedia.org This transpeptidation reaction is what provides the peptidoglycan with its characteristic mesh-like structure and rigidity. nih.gov
The D-alanyl-D-alanine terminus of the pentapeptide chain serves as the substrate for these DD-transpeptidases. acs.org The enzyme cleaves the peptide bond between the two terminal D-alanine residues of a donor peptide chain. acs.orgwikipedia.org The terminal D-alanine is released, and the remaining portion of the peptide is covalently attached to the active site of the enzyme, forming an acyl-enzyme intermediate. acs.org This intermediate then reacts with the amino group of a neighboring peptide chain, forming a new peptide bond and thus cross-linking the two glycan strands. acs.org The D-alanyl-D-alanine moiety is therefore essential for the creation of a stable and functional cell wall. researchgate.net
Comparative Analysis of Peptidoglycan Composition across Bacterial Genera
While the fundamental structure of peptidoglycan is conserved across many bacterial species, significant variations exist in the composition of the peptide side chains and the nature of the cross-links. nih.gov These variations are widespread and can be species-specific. diva-portal.org
For instance, in Escherichia coli and other Gram-negative bacteria, the peptide stem typically consists of L-alanine, D-glutamic acid, meso-diaminopimelic acid (mDAP), and the terminal D-alanyl-D-alanine. nih.gov The cross-linking is predominantly of the 4-3 type, occurring directly between the D-alanine at position 4 of one peptide and the mDAP at position 3 of an adjacent peptide. diva-portal.org
In contrast, many Gram-positive bacteria, such as Staphylococcus aureus, utilize L-lysine at the third position of the peptide stem instead of mDAP. nih.gov Furthermore, the cross-linking in these bacteria often involves an interpeptide bridge, a short chain of amino acids, rather than a direct linkage. oup.com For example, in Staphylococcus aureus, the bridge consists of five glycine (B1666218) residues.
D Alanyl D Alanine As a Critical Target in Antimicrobial Strategies
Mechanisms of Antibiotic Action Targeting D-Alanyl-D-alanine Termini
The terminal D-alanyl-D-alanine motif of the peptidoglycan precursor is the focal point for a variety of antibiotics, each employing a unique mechanism to halt bacterial growth.
Glycopeptide Antibiotics (e.g., Vancomycin) Binding and Steric Occlusion
Glycopeptide antibiotics, with vancomycin (B549263) being the most prominent example, execute their antibacterial function by directly binding to the D-alanyl-D-alanine (D-Ala-D-Ala) end of peptidoglycan precursors. nih.govresearchgate.net This interaction is not an enzymatic inhibition but rather a sequestration event where the antibiotic acts as a molecular cap. nih.gov The complex structure of vancomycin features a rigid heptapeptide (B1575542) backbone that creates a specific binding pocket. This pocket envelops the acyl-D-Ala-D-Ala residue through a precise network of five hydrogen bonds, complemented by hydrophobic interactions. oup.commdpi.com
By firmly attaching to the precursor's terminus, vancomycin creates a physical blockade, or steric occlusion. pnas.org This obstruction prevents the precursor from being accessed by the enzymes responsible for the subsequent steps of cell wall synthesis: transglycosylases, which elongate the glycan chains, and transpeptidases, which cross-link the peptide side chains. nih.govpnas.org Without this essential cross-linking, the peptidoglycan layer is severely weakened and cannot withstand the cell's internal turgor, resulting in lysis and death. pnas.org The efficacy of this mechanism is directly dependent on the stoichiometric binding of the antibiotic to its target. oup.com
D-Cycloserine Inhibition of D-Alanine Racemase and D-Alanine-D-alanine Ligase
The antibiotic D-cycloserine functions as a structural analog of the amino acid D-alanine, allowing it to disrupt peptidoglycan synthesis at an earlier stage within the bacterial cytoplasm. patsnap.comnih.gov It employs a dual-pronged attack, sequentially inhibiting two vital enzymes. patsnap.com
Its first target is alanine (B10760859) racemase (Alr) , the enzyme that converts L-alanine into its D-isomer, D-alanine. patsnap.com By blocking this conversion, D-cycloserine effectively chokes the supply of a key building block for the cell wall. patsnap.com Its second, and arguably more critical, target is D-alanine:D-alanine ligase (Ddl) . This enzyme uses ATP to catalyze the formation of the D-Ala-D-Ala dipeptide from two individual D-alanine molecules. patsnap.comasm.org
D-cycloserine's inhibition of Ddl is a sophisticated process. While it acts as a competitive inhibitor for the D-alanine binding sites, recent research has revealed that its inhibitory action involves the formation of a distinct phosphorylated version of the antibiotic within the enzyme's active site. whiterose.ac.uk This modified drug molecule is a highly potent inhibitor. This dual-target mechanism makes D-cycloserine a formidable antibiotic, particularly in the treatment of Mycobacterium tuberculosis. patsnap.comnih.gov
Development of D-Alanine-D-alanine Ligase (Ddl) Inhibitors
Given that D-alanine-D-alanine ligase (Ddl) is essential for bacterial viability and is a clinically validated drug target, it remains an area of intense research for the discovery of new antibacterial agents. ucl.ac.beresearchgate.net Modern drug design efforts leverage detailed knowledge of the enzyme's structure and catalytic mechanism to create novel inhibitors.
Structure-Based Design Approaches for Ddl Inhibitors
The successful determination of high-resolution, three-dimensional crystal structures of Ddl from several bacterial species has been a watershed moment for inhibitor development. ucl.ac.benih.gov These structures, which often capture the enzyme in complex with its substrates or inhibitors, provide a precise blueprint of the active site, detailing the binding pockets for both ATP and D-alanine. asm.orgnih.gov
This wealth of structural data fuels powerful in silico techniques like virtual screening. acs.org In this computational method, vast digital libraries of chemical compounds are "docked" into a model of the active site to predict which molecules are likely to bind and act as inhibitors. acs.org This approach has successfully identified novel chemical frameworks, including benzoxazole (B165842) and thiosemicarbazide (B42300) scaffolds, which have demonstrated inhibitory activity against Ddl and serve as starting points for further chemical optimization. ucl.ac.beresearchgate.net Furthermore, molecular dynamics simulations allow researchers to study the enzyme's flexibility, such as the movement of a "lid loop" that guards entry to the active site, providing insights for designing inhibitors that can access the target more effectively. nih.gov
Rational Design of Substrate, Product, and Transition State Analogs
The rational design of Ddl inhibitors focuses on creating molecules that are chemically and structurally inspired by the components of the natural enzymatic reaction. researchgate.net This strategy is broadly divided into several classes:
Substrate Analogs: These inhibitors are designed to mimic the natural substrate, D-alanine. D-cycloserine is the archetypal example of this class. escholarship.org
Product Analogs: The enzyme Ddl is naturally inhibited by its own product, D-Ala-D-Ala. This has inspired the creation of various dipeptide analogs as potential inhibitors. researchgate.net However, these compounds typically exhibit only modest inhibitory effects. researchgate.net
Transition State Analogs: This highly effective strategy aims to design molecules that mimic the unstable, high-energy transition state of the chemical reaction catalyzed by the enzyme. researchgate.net The Ddl reaction involves the formation of a tetrahedral acylphosphate intermediate. researchgate.net To mimic this structure, scientists have synthesized phosphinate and phosphonate (B1237965) dipeptides. researchgate.net These molecules are often extremely potent inhibitors of the isolated Ddl enzyme, but their clinical utility can be hampered by their inability to be transported efficiently into the bacterial cell. researchgate.net
Research Data Tables
Table 1: Comparison of Antibiotic Mechanisms Targeting the D-Ala-D-Ala Moiety
| Antibiotic Class | Example(s) | Direct Target | Mechanism of Action | Consequence |
| Glycopeptides | Vancomycin, Teicoplanin | D-alanyl-D-alanine Terminus | Binds directly to the D-Ala-D-Ala terminus of peptidoglycan precursors. nih.govresearchgate.net | Steric hindrance prevents transglycosylation and transpeptidation, blocking cell wall elongation and cross-linking. pnas.org |
| Beta-Lactams | Penicillin, Cephalosporins | DD-Transpeptidases (PBPs) | Acts as a structural mimic of D-Ala-D-Ala, leading to irreversible acylation of the PBP's active site serine. frontiersin.orgasm.org | Inactivation of PBPs prevents the final cross-linking step of peptidoglycan synthesis. numberanalytics.com |
| D-Alanine Analogs | D-Cycloserine | Alanine Racemase & D-Ala-D-Ala Ligase (Ddl) | Competitively inhibits the enzymes responsible for synthesizing D-alanine and the D-Ala-D-Ala dipeptide. patsnap.com | Depletion of essential peptidoglycan precursors in the cytoplasm. patsnap.com |
Table 2: Major Classes of D-Alanine-D-alanine Ligase (Ddl) Inhibitors
| Inhibitor Class | Design Principle | Example(s) | Key Characteristics |
| Substrate Analogs | Mimics the natural substrate, D-alanine. escholarship.org | D-Cycloserine | The only Ddl inhibitor used clinically; has known neurological side effects. researchgate.netacs.org |
| Product Analogs | Mimics the natural product, D-alanyl-D-alanine. researchgate.net | Various mixed dipeptides | Generally show weak to moderate inhibitory activity. researchgate.net |
| Transition State Analogs | Mimics the high-energy tetrahedral acylphosphate intermediate of the reaction. researchgate.net | Phosphinate and phosphonate dipeptides | Potent inhibitors of the isolated enzyme, but often have poor uptake into bacterial cells. researchgate.net |
| Inhibitors from Screening | Identified through virtual or high-throughput screening of chemical libraries. acs.org | Benzoxazoles, Thiosemicarbazides | Represent novel chemical scaffolds that can be optimized for better potency and drug-like properties. ucl.ac.beresearchgate.net |
High-Throughput Screening and Computational Virtual Screening for Ddl Inhibitors
The search for novel antibacterial agents has led researchers to explore innovative strategies for identifying molecules that can inhibit essential bacterial enzymes. D-alanyl-D-alanine ligase (Ddl), a critical enzyme in the biosynthesis of the bacterial cell wall peptidoglycan, is a well-validated target for such interventions. researchgate.netresearchgate.net The inhibition of Ddl disrupts the formation of D-alanyl-D-alanine, a necessary precursor for the cross-linking of peptidoglycan, ultimately leading to bacterial cell death. ontosight.aipatsnap.com High-throughput screening (HTS) and computational virtual screening (CVS) have emerged as powerful techniques to accelerate the discovery of potent and specific Ddl inhibitors. ontosight.aipatsnap.com
High-Throughput Screening (HTS)
High-throughput screening involves the rapid, automated testing of large numbers of chemical compounds to identify those that exhibit a desired biological activity. For Ddl inhibitors, this typically involves biochemical assays that measure the enzyme's catalytic activity. A commonly employed method is the malachite green assay, which colorimetrically detects the orthophosphate released during the ATP-dependent ligation of two D-alanine molecules catalyzed by Ddl. tandfonline.commdpi.com This allows for the efficient screening of extensive compound libraries.
Several successful HTS campaigns targeting Ddl have been reported:
Fragment-Based Drug Discovery (FBDD): An innovative HTS approach, FBDD, was used to screen a library of 943 chemical fragments against the DdlB isoform from Escherichia coli. tandfonline.comtandfonline.com This campaign identified a novel fragment hit that competitively inhibits the enzyme with respect to ATP, showing a Ki value of 20.7 ± 4.5 µM. tandfonline.com The direct binding of this fragment to the DdlB enzyme was subsequently confirmed using an orthogonal biophysical method, surface plasmon resonance (SPR). researchgate.nettandfonline.com
Screening for Mycobacterium tuberculosis DdlA Inhibitors: A high-throughput screening model was established to find specific inhibitors against DdlA from Mycobacterium tuberculosis (Mtb). frontiersin.org This effort led to the discovery of a competitive inhibitor, IMB-0283, which demonstrated potent activity with an IC50 value of 6.16 μM. frontiersin.org Notably, IMB-0283 exhibited significant minimum inhibitory concentrations (MICs) ranging from 0.25 to 4.00 μg/mL against various clinical drug-resistant Mtb strains. frontiersin.org
Allosteric Inhibitor Discovery: HTS was instrumental in identifying a unique, noncompetitive inhibitor of Staphylococcus aureus Ddl. pnas.org Crystallographic studies revealed that this molecule binds to an allosteric site at the interface of two of the enzyme's domains, rather than the active site, presenting a different chemical template for future inhibitor design. pnas.org
Table 1: Examples of Ddl Inhibitors Identified through High-Throughput Screening
| Screening Method | Target Enzyme | Organism | Identified Inhibitor/Hit | Key Findings |
| Fragment-Based Drug Discovery (FBDD) | DdlB | Escherichia coli | Fragment Hit | Competitive inhibitor with a Ki of 20.7 ± 4.5 µM; binding confirmed by SPR. tandfonline.comtandfonline.com |
| High-Throughput Screening | DdlA | Mycobacterium tuberculosis | IMB-0283 | Competitive inhibitor with an IC50 of 6.16 μM; active against drug-resistant strains. frontiersin.org |
| High-Throughput Screening | Ddl | Staphylococcus aureus | Allosteric Inhibitor | Noncompetitive inhibitor binding to a novel allosteric site. pnas.org |
Computational Virtual Screening (CVS)
Computational virtual screening, particularly structure-based virtual screening, leverages the known three-dimensional structure of a target protein to identify potential inhibitors from large digital libraries of compounds. nih.gov Using molecular docking programs like AutoDock, this in silico approach simulates the binding of thousands of molecules into the enzyme's active site, scoring and ranking them based on their predicted binding affinity. acs.orgucl.ac.beacs.org This method significantly reduces the time and cost associated with screening large chemical libraries by prioritizing a smaller, more promising set of compounds for experimental validation. nih.gov
CVS has proven to be a fruitful approach for discovering novel Ddl inhibitors:
Screening of NCI Diversity Set: A structure-based virtual screen of nearly 2000 compounds from the National Cancer Institute (NCI) diversity set was performed against the E. coli DdlB isoform using AutoDock. acs.orgacs.org From the 130 top-ranked compounds selected for in vitro testing, three were confirmed to inhibit the enzyme with Ki values in the micromolar range, and two of these also showed antibacterial activity. acs.orgresearchgate.net
Targeting Multidrug-Resistant Pathogens: In a study targeting DdlA from the multidrug-resistant pathogen Pseudomonas aeruginosa, virtual screening of The Medicinal Fungi Secondary Metabolites and Therapeutics (MeFSAT) chemical library was conducted. nih.govresearchgate.net This identified MSID000191, MSID000200, and MSID000102 as leading candidates due to their favorable low binding energy values and significant interactions with active site residues. nih.govresearchgate.net
Discovery of Oxadiazole Derivatives: A study focusing on the D-Ala-D-Ser ligase (Ddls) from Enterococcus gallinarum, an enzyme involved in vancomycin resistance, used structure-based virtual screening to identify potential inhibitors. nih.gov This in silico screening of the PubChem database successfully identified fifteen oxadiazole derivatives as potential inhibitors that could bind at the enzyme's active site. nih.gov
Table 2: Examples of Ddl Inhibitors Identified through Computational Virtual Screening
| Screening Method | Target Enzyme | Organism | Screened Library | Key Findings |
| Structure-Based Virtual Screening | DdlB | Escherichia coli | NCI Diversity Set | Identified three inhibitors with Ki values in the micromolar range. acs.orgacs.org |
| Structure-Based Virtual Screening | DdlA | Pseudomonas aeruginosa | MeFSAT | Identified lead candidates MSID000191, MSID000200, and MSID000102. nih.govresearchgate.net |
| Structure-Based Virtual Screening | D-Ala-D-Ser ligase (Ddls) | Enterococcus gallinarum | PubChem | Identified fifteen oxadiazole derivatives as potential inhibitors. nih.gov |
| Structure-Based Virtual Screening | Ddl | Burkholderia pseudomallei | ~5000 compounds | Identified four top candidates with an average binding affinity of -10.05 kcal/mol. biorxiv.org |
The combined application of high-throughput and computational screening methods continues to be a vital strategy in the discovery pipeline for new Ddl inhibitors. These techniques enable the efficient exploration of vast chemical spaces, providing promising lead compounds for the development of next-generation antibiotics to combat bacterial resistance.
Molecular Mechanisms of Antibiotic Resistance Modulating D Alanyl D Alanine
Vancomycin (B549263) Resistance Mechanisms Involving D-Alanyl-D-alanine Alteration
The primary strategy employed by bacteria to resist vancomycin involves the modification of the D-alanyl-D-alanine terminus of peptidoglycan precursors. This alteration reduces the binding affinity of vancomycin, allowing cell wall synthesis to proceed. srce.hrnih.gov
Reprogramming of Peptidoglycan Termini to D-Alanyl-D-lactate
The most prevalent and high-level form of vancomycin resistance is achieved by replacing the terminal D-alanine with D-lactate, forming D-alanyl-D-lactate (D-Ala-D-Lac). asm.orgnih.gov This substitution, which results in the loss of a critical hydrogen bond necessary for vancomycin binding, decreases the antibiotic's affinity by approximately 1,000-fold. asm.orgnih.gov This reprogramming is orchestrated by a cluster of genes, most notably the vanA gene cluster, often located on mobile genetic elements like transposons, facilitating its spread among bacterial populations. pnas.org
Reprogramming of Peptidoglycan Termini to D-Alanyl-D-Serine
An alternative, though less common, resistance mechanism involves the substitution of the terminal D-alanine with D-serine, creating D-alanyl-D-serine (D-Ala-D-Ser). acs.orgnih.gov This alteration confers a lower level of vancomycin resistance compared to the D-Ala-D-Lac substitution, as it only reduces vancomycin's binding affinity by about 6- to 7-fold. acs.orgresearchgate.net This type of resistance is associated with gene clusters such as vanC, vanE, and vanG. nih.govoup.com
Role of Dedicated Resistance Enzymes (VanA, VanH, VanX, VanXYc)
The enzymatic machinery responsible for these resistance mechanisms is encoded by specific van genes. The key players include:
VanA: A ligase that synthesizes the D-Ala-D-Lac depsipeptide. pnas.orgdiva-portal.org It can also produce D-Ala-D-Ala, but its activity is influenced by substrate availability and pH. nih.gov
VanH: A dehydrogenase that converts pyruvate (B1213749) into D-lactate, providing the substrate for VanA. oup.comdiva-portal.org
VanX: A D,D-dipeptidase that specifically hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursors. nih.govnih.gov This ensures that the modified D-Ala-D-Lac termini predominate.
VanXYc: A bifunctional enzyme found in some resistance types that possesses both D,D-dipeptidase and D,D-carboxypeptidase activities. oup.com The carboxypeptidase function removes the terminal D-alanine from peptidoglycan precursors that may have escaped the action of VanX. diva-portal.orgoup.com
Genetic and Regulatory Control of D-Alanyl-D-alanine-Mediated Resistance Phenotypes
The expression of these resistance genes is tightly controlled by a two-component regulatory system, typically consisting of VanS and VanR. asm.orgrki.de
VanS: A membrane-bound sensor kinase that detects the presence of vancomycin. asm.orgrki.de
VanR: A cytoplasmic response regulator that, upon phosphorylation by VanS, activates the transcription of the van gene cluster. asm.orgrki.de
This system allows bacteria to induce the resistance mechanism only when challenged by the antibiotic, conserving cellular resources. In some cases, mutations in these regulatory genes can lead to constitutive, or constant, expression of the resistance genes. rki.de The entire resistance cassette, including the structural and regulatory genes, is often located on a transposon, such as Tn1546, which facilitates its transfer between different bacterial species and even genera through horizontal gene transfer. oup.comrki.de
Co-evolution of Antibiotic Resistance and Antibiotic Production in Microorganisms
The development of antibiotic resistance is not solely a response to clinical antibiotic use. In nature, many microorganisms, particularly soil bacteria like Streptomyces, produce antibiotics to compete for resources. nih.govscispace.com These antibiotic-producing organisms must also possess mechanisms to protect themselves from the very compounds they synthesize. frontiersin.org
This has led to a co-evolutionary arms race, where the genes for antibiotic biosynthesis and the genes for resistance often coexist and evolve together within the same organism or in closely related species. nih.govscispace.com For instance, some glycopeptide-producing organisms have a vanHAX operon that is likely switched on during antibiotic synthesis to reprogram their own cell wall termini to D-Ala-D-Lac, providing immunity. nih.govcapes.gov.br It is hypothesized that the resistance genes found in clinical pathogens may have originated from these antibiotic-producing environmental bacteria. scispace.com The presence of resistance determinants in ancient permafrost samples further supports the idea that these are ancient genes that have been selected for long before the widespread clinical use of antibiotics. scispace.com
The study of these natural resistance reservoirs and the co-evolutionary dynamics between antibiotic production and resistance is crucial for understanding the origins and predicting the future trajectory of antibiotic resistance in clinical settings.
Advanced Research Methodologies and Experimental Approaches for D Alanyl D Alanine Studies
Biochemical and Enzymatic Assay Development
The development of robust biochemical and enzymatic assays is fundamental to understanding the synthesis of D-alanyl-D-alanine and for the discovery of new inhibitors. These assays are designed to measure the activity of the enzymes involved in D-alanine metabolism with high sensitivity and specificity.
Coupled Enzyme Assays for Simultaneous Activity Assessment of D-Alanine Metabolism Enzymes
Coupled enzyme assays offer an efficient method for studying the sequential reactions in the D-alanine metabolic pathway. A notable example involves coupling the activity of alanine (B10760859) racemase, which converts L-alanine to D-alanine, with D-alanine-D-alanine ligase. In this system, the D-alanine produced by the racemase immediately becomes the substrate for the ligase. nih.gov
One such assay design utilizes the NAD-dependent L-alanine dehydrogenase to deaminate L-alanine (produced from D-alanine by alanine racemase) to pyruvate (B1213749). researchgate.net The concurrent reduction of NAD+ to NADH can be monitored spectrophotometrically or fluorometrically, providing a continuous measure of the racemase activity. researchgate.net This approach is particularly valuable for high-throughput screening (HTS) of potential alanine racemase inhibitors. researchgate.net To distinguish inhibitors of the racemase from those of the coupling enzyme, a secondary assay measuring only the L-alanine dehydrogenase activity is often run in parallel. researchgate.net
Another coupled assay format has been developed to simultaneously test for inhibitors of both alanine racemase and D-alanine:D-alanine ligase. This method uses rate-limiting amounts of both enzymes, where the product of the first reaction (D-alanine) is the substrate for the second. nih.gov The final product, radiolabeled D-alanyl-D-alanine, can be separated and quantified, allowing for the detection of inhibitors for either enzyme in a single assay. nih.gov
| Assay Type | Enzymes Involved | Measured Product/Signal | Application |
| Coupled Racemase Assay | Alanine Racemase, L-alanine Dehydrogenase | NADH | HTS for alanine racemase inhibitors researchgate.net |
| Combined Racemase-Ligase Assay | Alanine Racemase, D-alanine-D-alanine Ligase | Radiolabeled D-alanyl-D-alanine | Simultaneous screening of inhibitors for both enzymes nih.gov |
Spectrophotometric and Radiometric Assays for D-Alanine-D-alanine Ligase Activity
Direct measurement of D-alanine-D-alanine ligase (Ddl) activity is crucial for detailed kinetic studies and inhibitor characterization. Both spectrophotometric and radiometric assays are widely employed for this purpose.
Spectrophotometric Assays: A common spectrophotometric method for Ddl activity is the malachite green assay. tandfonline.commdpi.complos.org This assay quantifies the inorganic phosphate (B84403) (Pi) released during the ATP hydrolysis that accompanies the ligation of two D-alanine molecules. tandfonline.commdpi.commobitec.com The malachite green reagent forms a colored complex with Pi, and the absorbance can be measured, typically around 650 nm. tandfonline.com This end-point assay is well-suited for HTS campaigns to identify Ddl inhibitors. tandfonline.com Kinetic parameters, such as Km and Ki, can also be determined by measuring the reaction rate at varying substrate and inhibitor concentrations. tandfonline.commdpi.com
Radiometric Assays: Radiometric assays offer high sensitivity and are often used for detailed kinetic analysis and to confirm findings from other methods. These assays typically use a radiolabeled substrate, such as [14C]D-alanine. asm.orgnih.gov The Ddl-catalyzed reaction produces [14C]D-alanyl-D-alanine, which is then separated from the unreacted substrate, often by thin-layer chromatography (TLC). asm.orgnih.gov The amount of product is quantified by measuring its radioactivity. This method has been instrumental in determining the inhibitory effects of compounds like D-cycloserine on Ddl from various bacterial species, including Mycobacterium tuberculosis. asm.orgnih.gov
| Assay Method | Principle | Detection Method | Key Features |
| Malachite Green Assay | Measures inorganic phosphate (Pi) release from ATP hydrolysis. | Colorimetric (Absorbance at ~650 nm). tandfonline.com | Suitable for HTS, end-point measurements. tandfonline.com |
| Radiometric Assay | Uses radiolabeled D-alanine to track product formation. | Scintillation counting after chromatographic separation. nih.govasm.org | High sensitivity, suitable for detailed kinetic studies. asm.org |
Structural Biology of D-Alanine-D-alanine Ligases and Associated Proteins
Understanding the three-dimensional structure of D-alanine-D-alanine ligases (Ddl) and their interactions with substrates and inhibitors is paramount for rational drug design. X-ray crystallography and computational modeling are powerful tools in this endeavor.
X-ray Crystallography of Apo and Ligand-Bound Ddl Structures
X-ray crystallography has provided a wealth of information on the atomic-level structure of Ddl from numerous bacterial pathogens, including Escherichia coli, Thermus thermophilus, Yersinia pestis, and Acinetobacter baumannii. nih.goviucr.orgnih.govjmicrobiol.or.kr These studies have revealed that Ddl enzymes typically consist of three domains. iucr.orgbiorxiv.org The active site is formed by flexible loops from these domains, which undergo significant conformational changes upon substrate binding. iucr.orgbiorxiv.org
Crystallographic structures have been determined for the apo (unliganded) enzyme, as well as for complexes with various ligands, including substrates (ATP, D-alanine), products (ADP, D-alanyl-D-alanine), and inhibitors. nih.goviucr.orgnih.gov For instance, the structures of Ddl from Thermus thermophilus in five different forms have illustrated a cumulative conformational change as ligands bind. nih.gov Similarly, structures of Ddl from Yersinia pestis bound to AMP, ADP, and a non-hydrolyzable ATP analog have elucidated the roles of specific loops in nucleotide binding and conformational changes. iucr.org These ligand-bound structures provide detailed snapshots of the enzyme's catalytic cycle and are invaluable for understanding the molecular basis of its function and for the design of potent inhibitors. nih.goviucr.orgnih.gov
| PDB ID | Organism | Ligand(s) | Resolution (Å) | Key Finding |
| 4ME6 | Xanthomonas oryzae pv. oryzae | ADP | 2.0-2.3 | Importance of the ω-loop for active ATP conformation. rcsb.org |
| 5DMX | Acinetobacter baumannii | None (Apo) | 2.81 | Suggests a flexible conformational change in the central domain before nucleotide binding. rcsb.org |
| Not specified | Thermus thermophilus HB8 | Unliganded, AMPPNP, ADP, ADP-D-Ala, ATP-D-Ala-D-Ala | 1.9-2.6 | Cumulative conformational change upon ligand binding. nih.gov |
| Not specified | Yersinia pestis | Apo, AMP, ADP, AMPPNP, ADP-D-Ala-D-Ala | 1.7-2.5 | Role of flexible loops in substrate binding and catalysis. iucr.org |
Conformational Dynamics and Molecular Simulations of D-Alanyl-D-alanine Interacting Systems
While X-ray crystallography provides static pictures, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions within Ddl and related systems. MD simulations can model the opening and closing of flexible loops, such as the "lid loop" in Ddl, which is crucial for substrate access to the active site. nih.govresearchgate.net These simulations are essential for understanding how the enzyme's flexibility influences inhibitor binding and for identifying transient pockets that could be targeted by novel drugs. nih.govresearchgate.net
MD simulations have been used to study the stability of Ddl-inhibitor complexes, with metrics like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) providing insights into the stability and flexibility of the complex over time. biorxiv.orginnovareacademics.in Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energies of ligands, helping to rank potential inhibitors. innovareacademics.innih.gov These computational approaches, often used in conjunction with virtual screening, are powerful tools for discovering and optimizing new classes of Ddl inhibitors. biorxiv.orgnih.gov
In Vivo Studies of D-Alanyl-D-alanine Metabolism and Perturbations
To validate the findings from in vitro and in silico studies, it is crucial to investigate the metabolism of D-alanyl-D-alanine and the effects of its perturbation within a living organism.
In vivo studies in bacteria like Escherichia coli have shown that the intracellular pools of D-alanyl-D-alanine can be significantly affected by the growth conditions and the presence of inhibitors. microbiologyresearch.org For example, treatment with the D-alanine analog D-cycloserine leads to a depletion of the D-alanyl-D-alanine pool and subsequent cell lysis. microbiologyresearch.org Metabolomics approaches, using techniques like nuclear magnetic resonance (NMR) and mass spectrometry, have been employed to track the metabolic fate of labeled precursors, such as 13C-labeled alanine. acs.orgscispace.com These studies have provided direct evidence that D-alanine-D-alanine ligase is the primary lethal target of D-cycloserine in Mycobacterium tuberculosis. acs.orgscispace.com
Radiotracer Development (e.g., ¹¹C-D-alanyl-D-alanine) for Bacterial Detection via PET Imaging
The unique presence of D-amino acids like D-alanine in bacterial peptidoglycan, and their general absence in mammalian tissues, provides a distinct metabolic target for in vivo bacterial detection. researchgate.netnih.govnih.gov Researchers have capitalized on this by developing radiolabeled versions of D-alanine and its dipeptide, D-alanyl-D-alanine, for use as probes in Positron Emission Tomography (PET) imaging. researchgate.netresearchgate.net
One such key development is the synthesis of D-[3-¹¹C]alanyl-D-alanine (D-[¹¹C]ala–D-ala). nih.govacs.org This radiotracer is designed with a structural similarity to the natural peptidoglycan precursors, making it a viable agent for imaging. acs.org The synthesis of both D-[3-¹¹C]alanine and the dipeptide D-[3-¹¹C]alanyl-D-alanine has been achieved through a method involving the asymmetric alkylation of glycine-derived Schiff-base precursors using [¹¹C]methyl iodide. researchgate.netnih.govnih.govresearchgate.net This reaction is facilitated by a cinchonidinium phase-transfer catalyst. researchgate.netnih.govnih.gov
Initial in vitro experiments have demonstrated that these tracers accumulate in a wide array of both Gram-positive and Gram-negative bacteria, including clinically significant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netnih.govnih.govresearchgate.net For instance, D-[3-¹¹C]alanine has shown high incorporation in nearly all bacterial species studied. nih.gov This uptake is specific to living bacteria, as no radioactivity is incorporated into heat-killed organisms. nih.gov The specificity for bacterial metabolism over mammalian pathways is a critical advantage; studies comparing the uptake of D-[¹¹C]alanine and its enantiomer, L-[¹¹C]alanine, in mammalian cells showed that the accumulation of the D-enantiomer was significantly lower (3- to 6-fold less). nih.gov
In preclinical murine models of acute bacterial myositis, D-[3-¹¹C]alanine accumulated specifically in tissues with live bacterial infections but not in areas of sterile inflammation. researchgate.netnih.gov When compared with established clinical imaging agents like 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) and a gallium citrate (B86180) radiotracer, D-[3-¹¹C]alanine exhibited more bacteria-specific uptake. researchgate.netnih.gov Furthermore, its uptake was successfully observed in rodent models of discitis-osteomyelitis and P. aeruginosa pneumonia, providing strong evidence for its potential clinical translation for diagnosing human infections. nih.govnih.govresearchgate.net
| Radiotracer | Synthesis Method | Radiochemical Yield | Radiochemical Purity | Key Findings |
| D-[3-¹¹C]alanine | Asymmetric alkylation of a glycine (B1666218) Schiff base precursor with ¹¹C-methyl iodide. ucsf.edu | 39.2 ± 3.3% ucsf.eduresearchgate.net | >95% ucsf.eduresearchgate.net | Accumulates in Gram-positive and Gram-negative bacteria; distinguishes infection from sterile inflammation in vivo. researchgate.netnih.gov |
| D-[3-¹¹C]alanyl-D-alanine | Asymmetric alkylation of a glycine-derived Schiff-base with [¹¹C]CH₃I. researchgate.netacs.org | 16 ± 2.9% researchgate.net | >95% researchgate.net | Shows accumulation in a wide variety of pathogens, including S. aureus and P. aeruginosa. researchgate.netnih.govresearchgate.net |
| [¹⁸F]3,3,3-trifluoro-D-alanine (D-[¹⁸F]-CF3-ala) | Nucleophilic substitution on a -CF₂Br precursor synthesized from a protected glycine analog. escholarship.org | Not specified | Not specified | Incorporated into bacterial peptidoglycan but is a poor substrate for mammalian D-amino acid oxidase (DAAO), potentially reducing background signals. escholarship.org |
Genetic Manipulation and Phenotypic Analysis of D-Alanine Metabolic Pathways in Bacteria
Genetic manipulation provides a powerful tool to dissect the synthesis and function of D-alanyl-D-alanine within the bacterial cell. By knocking out or overexpressing genes involved in D-alanine metabolism, researchers can observe the resulting phenotypic changes, thereby clarifying the role of each component in the pathway.
The synthesis of D-alanyl-D-alanine is catalyzed by the essential enzyme D-alanine:D-alanine ligase (Ddl), which is encoded by the ddl gene. pnas.orgtandfonline.combiorxiv.org This enzyme ligates two D-alanine molecules, a crucial step in forming the pentapeptide precursor for peptidoglycan cross-linking. pnas.orgbiorxiv.org D-alanine itself is typically produced from L-alanine by an alanine racemase. biorxiv.org In Escherichia coli, two such racemases exist, encoded by the alr and dadX genes. asm.org Deletion of both genes results in a D-alanine auxotrophic phenotype, meaning the bacterium cannot grow without an external supply of D-alanine. asm.org
In Bacillus subtilis, the primary enzyme for L-alanine synthesis is encoded by alaT. researchgate.netnih.gov While another gene, dat (encoding a D-alanine transaminase), can support slow growth in an L-alanine auxotroph, its main role appears to be the synthesis of D-alanine. researchgate.netnih.gov A specific permease, YtnA (also called DatA or AlaP), is responsible for the assimilation of D-alanine from the environment, likely from the cell's own cell wall turnover. biorxiv.orgresearchgate.netnih.gov
Studies on Pseudomonas aeruginosa have linked D-alanine metabolism to the mechanical properties of the cell. A knockout mutant of dadA, which encodes a D-alanine dehydrogenase that converts D-alanine to pyruvate, exhibited a decrease in cell stiffness. asm.org This was associated with an increased intracellular concentration of D-alanine, which in turn downregulated the expression of genes involved in peptidoglycan biosynthesis, including the transpeptidase gene ponA. asm.org The result was a cell wall with reduced cross-linking. asm.org
In another example, overexpressing the ddl gene from Lactococcus lactis in Lactobacillus plantarum led to an increase in D-Ala-ended peptidoglycan precursors. frontiersin.orgfrontiersin.org This modification altered the immunomodulatory properties of the bacterium, increasing the secretion of pro-inflammatory cytokines by macrophages. frontiersin.orgfrontiersin.org
| Gene(s) Manipulated | Bacterial Species | Type of Manipulation | Phenotypic Effect |
| ddl | Lactobacillus plantarum | Overexpression | Increased D-Ala-ended peptidoglycan precursors; enhanced pro-inflammatory response from macrophages. frontiersin.orgfrontiersin.org |
| dadA | Pseudomonas aeruginosa | Transposon Mutant (knockout) | Decreased cell stiffness by 18%; reduced peptidoglycan cross-linking. asm.org |
| alr, dadX | Escherichia coli | Double Knockout | D-alanine auxotrophy (requires external D-alanine for growth). asm.org |
| ytnA (datA) | Bacillus subtilis | Null Mutant | Impaired assimilation of D-alanine from the environment. biorxiv.orgresearchgate.net |
| ecHinT | Escherichia coli | Knockout | Inability to grow on D-alanine as a sole carbon source due to lack of D-alanine dehydrogenase (DadA) activity. plos.org |
Nanotechnology-Based Sensing and Probing of D-Alanyl-D-alanine in Biological Systems
Nanotechnology offers innovative and sensitive methods for the detection of bacteria by targeting the D-alanyl-D-alanine termini of peptidoglycan precursors. These approaches often rely on functionalized nanoparticles that can interact specifically with the bacterial cell wall, leading to a detectable signal.
A prominent example is the use of gold nanoparticles (AuNPs) modified with D-alanyl-D-alanine (DADA). nih.govnih.govresearchgate.net In one strategy, DADA-capped AuNPs serve as a broad-spectrum colorimetric biosensor for bacteria. nih.govresearchgate.net In the absence of bacteria, the nanoparticle solution is red. nih.gov However, when bacteria are present, they interact with the DADA on the AuNPs, causing the nanoparticles to aggregate. nih.govnih.gov This aggregation leads to a distinct color change from red to blue, which can be observed visually and quantified by measuring the ratio of absorbance at 600 nm and 520 nm. nih.gov This system has proven effective for detecting both Gram-positive and Gram-negative bacteria and can even be used to detect bacteria in clinical samples like ascites fluid. nih.govnih.gov
Another approach utilizes the glycopeptide antibiotic vancomycin (B549263), which specifically binds to the D-Ala-D-Ala moiety on the cell walls of Gram-positive bacteria. mdpi.com By functionalizing AuNPs with vancomycin (Van-AuNPs), researchers have created a colorimetric method for the specific detection of Gram-positive bacteria. mdpi.com
Beyond gold nanoparticles, other nanomaterials are being explored. Quantum dots (QDs), which are semiconductor nanocrystals with unique optical properties, are being developed as fluorescent probes. acs.orgfrontiersin.org For instance, a nanoprobe (HF-D-Ala NPs) formed by the self-assembly of an amphiphilic fluorescent molecule containing D-alanine can be disassembled upon encountering bacteria. researchgate.net This process "turns on" the molecule's fluorescence, enabling visual detection and imaging of the bacteria. researchgate.net Nanomechanical sensors, such as microcantilevers coated with a thiolated peptide ending in L-Lysine-D-Alanine-D-Alanine, represent another frontier, offering a way to detect drug-target interactions at the nanoscale. ucl.ac.uk
| Nanotechnology Platform | Functionalization Molecule | Detection Principle | Target |
| Gold Nanoparticles (AuNPs) | D-alanyl-D-alanine (DADA) | Colorimetric (red-to-blue shift) upon aggregation. nih.govnih.gov | Broad-spectrum bacteria (Gram-positive and Gram-negative). nih.gov |
| Gold Nanoparticles (AuNPs) | Vancomycin | Colorimetric shift upon aggregation. mdpi.com | Gram-positive bacteria. mdpi.com |
| Self-Assembled Nanoprobe (HF-D-Ala NPs) | Amphiphilic fluorescent molecule with D-alanine | "Turn-on" fluorescence upon metabolism-driven disassembly. researchgate.net | Bacteria (e.g., in biofilms). researchgate.net |
| Microcantilever Sensor | Thiolated peptide terminating in L-Lys-D-Ala-D-Ala | Nanomechanical bending upon binding. ucl.ac.uk | Drugs that target the D-Ala-D-Ala terminus. ucl.ac.uk |
Broader Biological and Physiological Roles of D Alanyl D Alanine
Contribution to Bacterial Survival and Environmental Adaptation Mechanisms
The dipeptide D-alanyl-D-alanine is a cornerstone of bacterial survival, primarily through its indispensable role in the biosynthesis of peptidoglycan (PG), the major structural component of the bacterial cell wall. researchgate.netsigmaaldrich.com Peptidoglycan provides the cell with mechanical strength, maintains its shape, and prevents lysis from high internal turgor pressure. sigmaaldrich.comasm.org The synthesis of peptidoglycan begins in the cytoplasm where D-alanyl-D-alanine is created by the enzyme D-alanine-D-alanine ligase (Ddl) and is subsequently added to a UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming a UDP-MurNAc-pentapeptide precursor. sigmaaldrich.comnih.gov This precursor, terminating in D-alanyl-D-alanine, is essential for the subsequent cross-linking reactions that form the resilient mesh-like structure of the cell wall. researchgate.netontosight.ai
The terminal D-alanyl-D-alanine moiety is a critical target for several classes of antibiotics. researchgate.net Glycopeptide antibiotics, such as vancomycin (B549263), bind with high affinity to the acyl-D-alanyl-D-alanine terminus of peptidoglycan precursors. researchgate.netmcmaster.ca This binding sterically hinders the transglycosylation and transpeptidation steps of cell wall assembly, inhibiting the incorporation of new subunits and leading to a weakened cell wall and eventual cell lysis. researchgate.netnih.gov
Bacteria have evolved sophisticated resistance mechanisms that center on altering this key structure. A primary survival strategy against vancomycin involves replacing the terminal D-alanine with D-lactate, forming the depsipeptide D-alanyl-D-lactate. asm.orgontosight.ai This substitution, catalyzed by the VanA ligase, results in a modified peptidoglycan precursor that has a 1,000-fold lower affinity for vancomycin, rendering the antibiotic ineffective while still allowing for cell wall cross-linking and ensuring cell survival. nih.govasm.orgpnas.org This adaptation requires a suite of enzymes, including the VanX D-alanyl-D-alanine dipeptidase, which specifically hydrolyzes any remaining D-alanyl-D-alanine, preventing its incorporation into the cell wall and ensuring the resistance phenotype is robust. nih.govpnas.orgnih.gov
Key Enzymes in D-Alanyl-D-Alanine Metabolism and Bacterial Survival
| Enzyme | Function | Contribution to Survival/Adaptation | References |
|---|---|---|---|
| D-alanine-D-alanine ligase (Ddl) | Catalyzes the synthesis of the D-alanyl-D-alanine dipeptide. | Essential for producing the peptidoglycan precursor required for cell wall biosynthesis and structural integrity. | sigmaaldrich.comontosight.aiasm.org |
| DD-Transpeptidase | Catalyzes the final cross-linking reaction in peptidoglycan synthesis, often releasing the terminal D-alanine. | Creates the strong, mesh-like peptidoglycan structure, which is vital for cell shape and viability. | researchgate.netdiva-portal.org |
| VanA/VanH | Synthesizes D-alanyl-D-lactate (VanA) from D-alanine and D-hydroxybutyrate (produced by VanH). | Alters peptidoglycan precursors to confer high-level vancomycin resistance. | pnas.orgnih.gov |
| VanX D,D-dipeptidase | Hydrolyzes D-alanyl-D-alanine dipeptides. | Removes the vancomycin-sensitive target, ensuring that only altered precursors are used in cell wall synthesis in resistant bacteria. | nih.govnih.govebi.ac.uk |
| DD-Carboxypeptidase | Removes the terminal D-alanine from peptidoglycan precursors. | Modulates cell wall structure, contributing to stress tolerance (e.g., salinity) and spore maturation. | oup.comebi.ac.uk |
Potential Roles in Interkingdom Signaling and Microbial Community Dynamics
While D-alanyl-D-alanine is primarily known for its structural role, emerging research suggests that it, and related molecules derived from peptidoglycan turnover, may function as signaling molecules, influencing both bacteria-bacteria and bacteria-host interactions. frontiersin.org The constant synthesis and degradation of peptidoglycan during bacterial growth, division, and stress response leads to the release of soluble peptidoglycan fragments, known as muropeptides, into the environment. diva-portal.orgfrontiersin.org These fragments, which can consist of the sugar backbone attached to peptide stems containing D-alanyl-D-alanine, can be perceived by other organisms. frontiersin.org
Within microbial communities, these released muropeptides can act as chemical cues. For example, peptidoglycan fragments from one species can influence the behavior of another. In the interaction between Candida albicans and Pseudomonas aeruginosa, muramyl dipeptides (a component of peptidoglycan) trigger a morphological switch in C. albicans to its hyphal form, which in turn allows P. aeruginosa to form a deadly biofilm on the fungal hyphae. frontiersin.org Though D-alanyl-D-alanine itself is not the direct signal here, it is a key component of the larger molecules that are released and recognized.
In the context of interkingdom signaling between bacteria and their hosts, D-amino acids are increasingly recognized as important communication molecules. researchgate.net The host immune system can recognize bacterial peptidoglycan, and the oxidation of bacterial D-amino acids, such as D-alanine, by host enzymes like D-amino acid oxidase (DAO) can generate hydrogen peroxide, which has antimicrobial effects. researchgate.net This represents a form of host defense triggered by a fundamental component of bacterial cells. Furthermore, D-amino acids released by bacteria can modulate host responses and influence the composition of the gut microbiota. researchgate.net Although the direct signaling role of the D-alanyl-D-alanine dipeptide is less characterized than that of individual D-amino acids, its release as part of muropeptides during cell wall turnover places it at the center of these complex interactions. frontiersin.org
Signaling Roles of Peptidoglycan Derivatives
| Molecule Class | Origin | Observed/Potential Role | References |
|---|---|---|---|
| Muropeptides (containing D-alanyl-D-alanine) | Released during bacterial cell wall turnover. | Act as signaling molecules in bacteria-bacteria and bacteria-host communication; can trigger adaptive responses. | frontiersin.org |
| Muramyl Dipeptides (MDP) | A common peptidoglycan fragment. | Induces hyphal morphogenesis in Candida albicans; recognized by host pattern recognition receptors. | frontiersin.org |
| Free D-amino acids (e.g., D-alanine) | Released by bacteria or from peptidoglycan breakdown. | Act as interkingdom signals; can be oxidized by host enzymes (DAO) to produce antimicrobial compounds; modulate microbiota composition. | researchgate.net |
D-Alanyl-D-alanine as a Metabolite in Model Bacterial Organisms (e.g., Escherichia coli)
In the model Gram-negative bacterium Escherichia coli, D-alanyl-D-alanine is a key metabolite central to cell wall metabolism. nih.govebi.ac.uk Its metabolic pathway involves both synthesis for anabolic processes and breakdown for catabolic recycling. The synthesis pathway begins with the conversion of L-alanine to D-alanine by alanine (B10760859) racemases (Alr or DadX). asm.orgnih.gov Subsequently, two molecules of D-alanine are joined by the ATP-dependent D-alanine-D-alanine ligase (Ddl) to form the D-alanyl-D-alanine dipeptide. ontosight.ai This dipeptide is then ligated to the UDP-MurNAc-tripeptide intermediate by the MurF enzyme, creating the full UDP-MurNAc-pentapeptide precursor essential for peptidoglycan synthesis. asm.org
E. coli also possesses a sophisticated system for recycling D-alanyl-D-alanine, which is particularly important during stationary phase or under starvation conditions. nih.gov The gene ddpX in E. coli encodes a D-alanyl-D-alanine dipeptidase, an enzyme that hydrolyzes the dipeptide back into two D-alanine molecules. nih.govpnas.org This gene is part of the ddp operon, which also includes genes for a dipeptide transport system (ddpABCDF). nih.gov This system is thought to transport D-alanyl-D-alanine, released into the periplasm during peptidoglycan remodeling, back into the cytoplasm. nih.gov Once inside, DdpX cleaves the dipeptide. nih.gov The resulting D-alanine monomers can then be oxidatively deaminated to pyruvate (B1213749) by D-amino acid dehydrogenase. nih.gov This allows the cell to use the components of its own cell wall as a carbon and energy source for survival during periods of nutrient limitation. nih.gov This recycling pathway highlights the dual role of D-alanyl-D-alanine in E. coli: as an essential building block for growth and as a stored resource for survival. nih.gov
Metabolism of D-Alanyl-D-alanine in Escherichia coli
| Gene/Enzyme | Metabolic Process | Function in E. coli | References |
|---|---|---|---|
| Alr, DadX (Alanine racemases) | Synthesis | Convert L-alanine to D-alanine, providing the substrate for Ddl. | asm.orgnih.gov |
| Ddl (D-alanine-D-alanine ligase) | Synthesis | Catalyzes the ATP-dependent ligation of two D-alanine molecules to form D-alanyl-D-alanine. | ontosight.ai |
| MurF | Synthesis | Adds D-alanyl-D-alanine to the UDP-MurNAc-tripeptide to form the pentapeptide precursor. | asm.org |
| DacB (DD-carboxypeptidase) | Recycling/Remodeling | Catalyzes DD-carboxypeptidase and DD-endopeptidase reactions in the periplasm, involved in peptidoglycan turnover. | drugbank.com |
| DdpX (D-alanyl-D-alanine dipeptidase) | Recycling/Catabolism | Hydrolyzes D-alanyl-D-alanine into D-alanine monomers in the cytoplasm. | nih.govpnas.org |
| DdpABCDF (Transport system) | Recycling | Transports D-alanyl-D-alanine from the periplasm into the cytoplasm. | nih.gov |
Future Perspectives and Innovative Therapeutic Strategies
Exploration of Novel Antibiotic Targets within the D-Alanyl-D-alanine Pathway
The biosynthesis of peptidoglycan, a vital component of the bacterial cell wall, is a complex process involving several key enzymes. The D-Ala-D-Ala branch of this pathway is particularly attractive for drug development as it is essential for bacterial survival and absent in mammals. researchgate.netmdpi.com
D-alanine:D-alanine ligase (Ddl) remains a primary target. researchgate.netasm.org This ATP-dependent enzyme catalyzes the formation of the D-Ala-D-Ala dipeptide, a critical precursor for peptidoglycan synthesis. plos.orgpatsnap.com While the D-alanine analog D-cycloserine (DCS) inhibits Ddl, its clinical use is limited by neurological side effects. mdpi.complos.org Current research focuses on discovering novel Ddl inhibitors with improved specificity and potency. Structure-based drug design, leveraging the crystal structures of Ddl from various bacteria, including Mycobacterium tuberculosis, is a key strategy. asm.org This approach aims to develop inhibitors that bind to the D-alanine or ATP binding sites with high affinity. asm.orgplos.org For instance, 6-arylpyrido[2,3-d]pyrimidines have been identified as novel ATP-competitive inhibitors of E. coli DdlB. plos.org
Beyond Ddl, other enzymes in the pathway represent underexplored targets:
Alanine (B10760859) racemase (Alr): This enzyme provides the D-alanine substrate for Ddl. researchgate.net While DCS also inhibits Alr, developing specific inhibitors for this enzyme could offer a complementary strategy. nih.govacs.org
D,D-carboxypeptidases and D,D-transpeptidases (Penicillin-Binding Proteins - PBPs): These enzymes are responsible for the final cross-linking of peptidoglycan chains, utilizing the D-Ala-D-Ala terminus. While β-lactam antibiotics target these enzymes, novel inhibitors with different mechanisms of action are being sought to overcome resistance.
The exploration of these targets is facilitated by advanced techniques like metabolomics, which can elucidate the primary molecular targets of compounds like DCS and validate the importance of enzymes like Ddl in pathogens such as M. tuberculosis. acs.org
Design of Combination Therapies Leveraging D-Alanyl-D-alanine Pathway Inhibition
The complexity of bacterial resistance mechanisms often necessitates a multi-pronged attack. Combination therapies, where two or more drugs with different mechanisms of action are used, can enhance efficacy and reduce the likelihood of resistance development. explorationpub.com
A promising strategy involves combining inhibitors of the D-Ala-D-Ala pathway with other classes of antibiotics. For example:
D-cycloserine and Vancomycin (B549263): A synergistic effect has been observed when combining DCS with vancomycin against vancomycin-resistant S. aureus (VRSA) strains that lack the van gene cluster. researchgate.net Vancomycin targets the D-Ala-D-Ala terminus of peptidoglycan precursors, and its action is enhanced by the DCS-mediated reduction in these precursors. researchgate.netexplorationpub.com
D-alanine and Vancomycin: Exogenous D-alanine can act as a substrate for VanA, the ligase responsible for resistance in many vancomycin-resistant enterococci (VRE), leading to the production of the vancomycin-sensitive D-Ala-D-Ala dipeptide instead of the resistant D-Ala-D-Lac. asm.org This suggests that combining vancomycin with D-alanine could resensitize resistant strains, particularly in combination with a VanX inhibitor, which degrades the D-Ala-D-Ala dipeptide. asm.orgnih.gov
DdlA Inhibitors and β-lactams: Combining inhibitors of D-alanine-D-alanine ligase A (DdlA) with β-lactam antibiotics can create a powerful dual assault on bacterial cell wall synthesis. patsnap.com
These combination approaches highlight the potential to revitalize existing antibiotics and create more robust treatment regimens.
Strategies to Counteract Emerging D-Alanyl-D-alanine-Mediated Antibiotic Resistance
The primary mechanism of resistance to glycopeptide antibiotics like vancomycin involves the alteration of the D-Ala-D-Ala terminus of peptidoglycan precursors to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). cdnsciencepub.comrsc.org This change, mediated by the van gene clusters, reduces the binding affinity of vancomycin by a thousand-fold. mdpi.com Overcoming this resistance is a major focus of current research.
Innovative strategies include:
Re-engineering Vancomycin: Synthetic modifications to the vancomycin structure are being explored to restore its efficacy against resistant strains. cdnsciencepub.com One successful approach involves modifying the vancomycin binding pocket to enable dual recognition of both D-Ala-D-Ala and D-Ala-D-Lac termini. mdpi.com Further enhancements, such as adding a C-terminal quaternary ammonium (B1175870) salt, can introduce a second mechanism of action, like cell wall permeabilization, leading to highly potent agents. mdpi.com
Development of Vancomycin Mimics: Researchers are designing synthetic molecules that mimic vancomycin's ability to bind to D-Ala-D-Ala. rsc.org The goal is to create compounds that are easier to synthesize and modify, and that can also target the altered precursors found in resistant bacteria. rsc.org
Targeting Resistance Enzymes: Developing inhibitors for the enzymes encoded by the van gene cluster, such as VanA (the D-Ala-D-Lac ligase) and VanX (the D-Ala-D-Ala dipeptidase), is a direct approach to counteract resistance. nih.gov While inhibitors for VanX have been developed, their effectiveness has been limited so far. nih.gov
Exploiting Substrate Inhibition: As mentioned earlier, high concentrations of D-alanine can inhibit the D-Ala-D-Lac ligase activity of VanA, leading to the production of vancomycin-sensitive precursors. asm.org This substrate inhibition offers a novel strategy to overcome resistance, especially when combined with inhibitors of other resistance determinants like VanX. nih.gov
The future of combating antibiotic resistance lies in a multifaceted approach that combines the discovery of novel targets and inhibitors with the intelligent design of combination therapies and innovative strategies to circumvent existing resistance mechanisms. The D-alanyl-D-alanine pathway, with its central role in bacterial survival, will undoubtedly remain a key focus in this ongoing battle.
Q & A
Q. What are the established methods for synthesizing alanyl-D-alanine in vitro, and how can researchers ensure reproducibility?
Alanyl-D-alanine is synthesized via D-alanine ligase (Ddl), an ATP-dependent enzyme that catalyzes the dimerization of two D-alanine molecules. Key steps include:
- Enzyme Purification : Use recombinant Ddl enzymes (e.g., Tb-DdlA) expressed in E. coli systems .
- Reaction Conditions : Optimize ATP concentration (typically 2–5 mM) and monitor orthophosphate release as a reaction progress indicator .
- Characterization : Validate purity via HPLC and structural identity using H/C NMR or mass spectrometry .
- Reproducibility : Document detailed protocols for enzyme activity assays and substrate ratios, adhering to guidelines for experimental transparency .
Q. How does alanyl-D-alanine contribute to bacterial cell wall integrity, and what experimental models are used to study this?
As a critical component of peptidoglycan, alanyl-D-alanine cross-links glycan strands via transpeptidation. Research methods include:
- Genetic Knockouts : Study cell lysis in ddl-deficient bacterial strains (e.g., Streptococcus pneumoniae) .
- Radiolabeling : Track C-D-alanine incorporation into peptidoglycan using autoradiography .
- Enzyme Inhibition Assays : Measure MIC (Minimum Inhibitory Concentration) of Ddl inhibitors like D-cycloserine in broth microdilution assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported enzyme kinetic parameters for D-alanine ligases?
Discrepancies in and values across studies often arise from:
- Substrate Purity : Validate D-alanine purity via chiral chromatography to exclude L-enantiomer contamination .
- Assay Conditions : Standardize pH (7.5–8.5), ionic strength, and temperature (25–37°C) to minimize variability .
- Data Normalization : Use internal controls (e.g., orthophosphate standards) and report activity as μmol/min/mg protein .
Q. How do structural modifications of alanyl-D-alanine impact its interaction with target enzymes, and what computational tools validate these effects?
- Analog Design : Replace the terminal D-alanine with fluorinated or methylated derivatives to probe steric/electronic effects .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to Ddl active sites; validate with site-directed mutagenesis (e.g., Arg→Ala in E. coli DdlB) .
- Free Energy Calculations : Apply MM-GBSA to quantify binding affinity changes caused by modifications .
Q. What methodological challenges arise in studying alanyl-D-alanine’s role in γ-polyglutamic acid (γ-PGA) production, and how are they addressed?
- Metabolic Flux Analysis : Use C-labeled alanine to trace precursor incorporation into γ-PGA in Bacillus subtilis .
- Knockdown Studies : Employ CRISPRi to suppress ddl expression and correlate alanyl-D-alanine levels with γ-PGA yield via LC-MS .
- Data Interpretation : Address batch-to-batch variability using ANOVA and post-hoc Tukey tests .
Methodological Frameworks
Q. How should researchers design experiments to investigate alanyl-D-alanine’s potential in non-antibiotic applications (e.g., materials science)?
- Surface Functionalization : Test alanyl-D-alanine’s compatibility with polymer matrices (e.g., PDMS) via contact angle measurements for hydrophobic coatings .
- Stability Studies : Conduct accelerated aging assays (40°C, 75% RH) to assess degradation kinetics under environmental stress .
- Supplementary Data : Submit raw FT-IR spectra and SEM images as supporting information to enhance reproducibility .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Ddl inhibition studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC values .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from enzymatic assays .
- Meta-Analysis : Compare IC values across studies using random-effects models to account for inter-lab variability .
Data Presentation and Reproducibility
Q. How can researchers effectively present conflicting data on alanyl-D-alanine’s solubility in aqueous vs. organic solvents?
- Tabular Summaries : Include columns for solvent polarity (logP), temperature, and solubility (mg/mL) with error margins .
- Controlled Replicates : Perform triplicate measurements under identical conditions (e.g., 25°C, 150 rpm agitation) .
- Transparency Statements : Disclose solvent suppliers (e.g., Sigma-Aldridge vs. TCI) and lot numbers in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
